3-(2-Bromophenyl)cyclobutan-1-amine
Description
Properties
IUPAC Name |
3-(2-bromophenyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8H,5-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVHKYTUWGMIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156289-16-5 | |
| Record name | 3-(2-bromophenyl)cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 3 2 Bromophenyl Cyclobutan 1 Amine
Retrosynthetic Analysis for the Cyclobutane-1-amine Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. e3s-conferences.orgdeanfrancispress.com For 3-(2-Bromophenyl)cyclobutan-1-amine, the primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-carbon bonds of the cyclobutane (B1203170) ring.
A key disconnection is the C-N bond of the primary amine. This suggests that the amine functionality can be introduced late in the synthesis, for instance, from a corresponding carboxylic acid, ketone, or alcohol. youtube.comlibretexts.org This leads to precursors such as 3-(2-bromophenyl)cyclobutane-1-carboxylic acid or 3-(2-bromophenyl)cyclobutan-1-one (B1441607).
Further disconnection of the cyclobutane ring itself points towards several strategies. One common approach is a [2+2] cycloaddition reaction, which forms the four-membered ring from two two-carbon components. nih.govresearchgate.net Another strategy involves ring contraction of a larger ring, such as a pyrrolidine, or ring expansion from a smaller ring like a cyclopropane (B1198618) derivative. acs.orgnih.govorganic-chemistry.org The 2-bromophenyl group can be introduced either before or after the formation of the cyclobutane ring, depending on the chosen synthetic route.
Classical Synthetic Routes to this compound and its Precursors
Classical synthetic methods provide a foundational understanding of the construction of the target molecule. These routes often involve multi-step sequences with well-established reactions.
Carbocyclic Ring Formation via [2+2] Cycloaddition Reactions
The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the reaction of two alkene components to form a four-membered ring. nih.govresearchgate.net This reaction can be initiated photochemically or through the use of specific catalysts. researchgate.netnih.gov For the synthesis of a precursor to this compound, a potential strategy involves the cycloaddition of a styrene (B11656) derivative, such as 2-bromostyrene, with an appropriate ketene (B1206846) or allene (B1206475) derivative. ulakbim.gov.trnih.gov The regioselectivity and stereoselectivity of these reactions are crucial and often depend on the electronic and steric properties of the reacting partners. nih.govresearchgate.netnih.gov Ketene cycloadditions, for example, are known for their high levels of regio- and stereoselectivity, typically yielding a cyclobutanone (B123998) product that can be further functionalized. nih.gov
Functionalization and Derivatization of Cyclobutane Skeletons
Once the cyclobutane skeleton is formed, subsequent functionalization is often necessary to introduce the desired substituents. mdpi.comresearchgate.net This can involve a variety of transformations, including the introduction of a carbonyl group, which can then serve as a handle for further modifications. nih.gov For instance, a cyclobutane carboxylic acid can be a key intermediate. This can be achieved through the oxidation of a primary alcohol or the hydrolysis of a nitrile. C-H functionalization has also emerged as a powerful tool for the direct introduction of functional groups onto the cyclobutane ring, although controlling regioselectivity can be challenging. nih.govnih.gov The use of directing groups can help to control the position of functionalization. nih.govchemrxiv.org
Introduction of the Amine Functionality via Hofmann Rearrangement or Reductive Amination
The introduction of the primary amine group is a critical step in the synthesis. Two classical and reliable methods for this transformation are the Hofmann rearrangement and reductive amination.
The Hofmann rearrangement allows for the conversion of a primary carboxamide to a primary amine with one fewer carbon atom. researchgate.netconnectedpapers.comorgsyn.org This method involves the treatment of a cyclobutanecarboxamide (B75595) with a halogen (such as bromine) in the presence of a base. researchgate.netorganic-chemistry.org A milder variation of this reaction utilizes hypervalent iodine reagents, such as [I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA), which can effect the rearrangement under acidic conditions. researchgate.netorgsyn.org This approach is particularly useful as it proceeds with retention of configuration at the migrating carbon. researchgate.net
Reductive amination involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an amine in the presence of a reducing agent to form a new amine. researchgate.net In the context of synthesizing this compound, a precursor like 3-(2-bromophenyl)cyclobutan-1-one could be reacted with ammonia and a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation to yield the target primary amine. researchgate.netmdpi.com The stereochemical outcome of this reaction can often be controlled by the choice of reducing agent and reaction conditions. vub.ac.be
Regioselective Incorporation of the Bromophenyl Moiety
The regioselective introduction of the 2-bromophenyl group is a key challenge. One strategy is to start with a precursor that already contains this moiety, such as 2-bromostyrene, and then construct the cyclobutane ring. nih.gov Alternatively, the bromophenyl group can be introduced onto a pre-formed cyclobutane ring through an arylation reaction. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, are powerful methods for forming carbon-carbon bonds between an aryl halide and a cyclobutane derivative. chemrxiv.orgacs.org C-H arylation, guided by a directing group on the cyclobutane ring, can also achieve regioselective installation of the aryl group. nih.govacs.org
Modern Catalytic and Stereoselective Synthesis of this compound and Related Systems
Modern synthetic methods have focused on developing more efficient, selective, and environmentally friendly routes to complex molecules. In the context of this compound, this includes the use of advanced catalytic systems and stereoselective transformations.
Rhodium-catalyzed asymmetric arylation has been shown to be an effective method for the synthesis of enantioenriched cyclobutanes. nih.gov For instance, the rhodium-catalyzed addition of arylboronic acids to cyclobutenone ketals can produce chiral enol ethers, which are versatile intermediates for further transformations. nih.gov Palladium-catalyzed enantioselective C(sp3)-H arylation of aminomethyl-cyclobutanes has also been reported, offering a direct route to chiral substituted cyclobutanes. chemrxiv.orgacs.org These methods often employ chiral ligands to control the stereochemistry of the product.
Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclobutane derivatives. mdpi.comresearchgate.netnih.gov Chiral primary amine catalysts, for example, have been used in the direct aldol (B89426) reaction of cyclobutanone with aromatic aldehydes to produce chiral aldol adducts with high enantiomeric excess. nih.gov These modern catalytic approaches offer significant advantages in terms of efficiency and stereocontrol, paving the way for the synthesis of complex and medicinally relevant cyclobutane-containing molecules.
Metal-Catalyzed C-H Functionalization Strategies for Arylation of Cyclobutanes
Metal-catalyzed C-H functionalization has emerged as a powerful tool for the arylation of cyclobutane rings. This approach avoids the need for pre-functionalized starting materials, offering a more direct and atom-economical route to 3-arylcyclobutane derivatives. researchgate.net
Rhodium(II) catalysts have been successfully employed for the intermolecular C-H insertion reactions of carbenes into cyclobutanes. By carefully selecting the rhodium catalyst, it is possible to achieve regioselective functionalization at either the C1 or C3 position of the cyclobutane ring. nih.gov This catalyst-controlled selectivity provides access to both 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.gov The reaction typically involves the slow addition of a diazo compound to a solution of the cyclobutane substrate in the presence of the rhodium catalyst. nih.gov
Palladium catalysis has also proven effective for the arylation of cyclobutanes. For instance, using an aminoquinoline directing group, methylene (B1212753) C-H bonds in cyclobutanes can be arylated under palladium(II/IV) catalysis. acs.org This methodology has been shown to be highly efficient, in some cases leading to bis-arylated products in high yields and as a single diastereomer. acs.org However, controlling the reaction to achieve mono-arylation can be challenging, as the rate of the second arylation can be comparable to the first. acs.org
Recent advancements in this area include the development of transient directing groups for palladium-catalyzed C-H arylation of cyclobutylamine (B51885). calstate.edu This strategy allows for the direct synthesis of cis-3-arylcyclobutan-1-amine products in a single step. The proposed catalytic cycle involves the formation of an imine between cyclobutylamine and an aldehyde-based transient directing group, followed by coordination of the palladium catalyst, C-H activation, oxidative addition of an aryl halide, and subsequent reductive elimination and hydrolysis to yield the desired product. calstate.edu
Table 1: Examples of Metal-Catalyzed C-H Arylation of Cyclobutanes
| Catalyst/System | Substrate | Arylating Agent | Product | Reference |
| Rh₂(S-TCPTAD)₄ | Arylcyclobutanes | Aryl diazoacetates | 1,3-Disubstituted cyclobutanes | nih.gov |
| Palladium(II)/Aminoquinoline | Cyclobutane-carboxamide | Iodobenzene | Bis-phenylated cyclobutane | acs.org |
| Palladium(II)/Transient Directing Group | Cyclobutylamine | Aryl halide | cis-3-Arylcyclobutan-1-amine | calstate.edu |
Asymmetric Induction and Diastereoselective Control in Cyclobutane Amine Synthesis
Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge due to the strained nature of the four-membered ring. nih.gov Asymmetric induction, the preferential formation of one enantiomer or diastereomer over another, is crucial for producing enantiomerically pure compounds. msu.eduuwindsor.ca
One strategy for achieving diastereoselectivity is through the influence of a pre-existing chiral center in the molecule. msu.edu For example, in the synthesis of cyclobutane natural products, the stereochemistry of the final product is often guided by the stereocenters present in the starting materials. acs.org
Catalyst control is another powerful approach to dictate stereoselectivity. Chiral catalysts can create a chiral environment around the reactants, leading to the preferential formation of one stereoisomer. univpancasila.ac.id For instance, rhodium catalysts with chiral ligands have been developed to desymmetrize substituted cyclohexane (B81311) rings, and similar principles can be applied to cyclobutane systems. nih.gov
In the context of this compound, asymmetric synthesis methodologies are critical. mdpi.com These can involve the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. Another approach is the use of chiral catalysts in reactions such as asymmetric hydrogenations or C-H functionalizations. snnu.edu.cn
The development of stereoselective reactions is an active area of research. For example, the synthesis of syn- and anti-1,3-diols can be achieved with high diastereoselectivity by careful choice of reagents, a strategy that could be adapted for the synthesis of substituted cyclobutanes. uwindsor.ca
Biocatalytic Approaches for Chiral Amine Construction, Including Reductive Aminases
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. manchester.ac.uknih.gov Enzymes operate under mild conditions and can exhibit exquisite enantioselectivity, making them ideal for the production of single-enantiomer pharmaceuticals. nih.govrsc.org
Amine transaminases (ATAs) are a key class of enzymes used for the synthesis of chiral amines. rsc.orgresearchgate.net They catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantiomeric excess. rsc.org While ATAs have shown great promise, their industrial application has been somewhat limited by factors such as restricted substrate scope and enzyme stability. rsc.orgresearchgate.net
Imine reductases (IREDs) represent another important class of enzymes for chiral amine synthesis. manchester.ac.uk These enzymes catalyze the reduction of pre-formed imines to their corresponding amines with high selectivity. For example, the (R)-imine reductase from Streptomyces sp. GF3587 has been shown to reduce a broad range of cyclic imines with high activity and selectivity, providing a direct route to chiral secondary and tertiary amines. manchester.ac.uk
The combination of different enzymes in multi-step cascade reactions is a particularly powerful strategy. manchester.ac.uk For instance, a cascade involving a transaminase and an imine reductase can be used to synthesize complex chiral molecules from simple starting materials. manchester.ac.uk This approach leverages the orthogonal reactivity of the enzymes to perform multiple transformations in a single pot.
Table 2: Biocatalytic Methods for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Key Features | Reference |
| Amine Transaminases (ATAs) | Asymmetric amination of ketones | High enantioselectivity, mild conditions | rsc.orgresearchgate.net |
| Imine Reductases (IREDs) | Reduction of imines | High selectivity for cyclic imines | manchester.ac.uk |
| Hydrolases, Oxidoreductases, Lyases | Various | Excellent yields, high enantiopurity | nih.gov |
Electrochemical Methods in Amine Synthesis and Derivatization
Electrochemical synthesis is gaining traction as a sustainable and efficient method for constructing and modifying organic molecules, including amines. researchgate.net These methods utilize electrical current to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures. rsc.orgnih.gov
Electrochemical methods can be applied to various aspects of amine synthesis. For instance, the electrochemical Hofmann-type rearrangement of α-oxoamides provides a route to α-oxoisocyanates, which can then be reacted with amines. rsc.org While the direct use of amines as nucleophiles in some electrochemical reactions can be challenging due to their low oxidation potentials, innovative strategies are being developed to overcome this limitation. rsc.org
The electrochemical functionalization of alkenes and other unsaturated systems is also a valuable tool. cardiff.ac.uk For example, the electrochemical selenization of N-arylbicyclo[1.1.0]butane-1-carboxamides has been used to synthesize spiro[cyclobutane-1,3′-indolin]-2′-one derivatives. acs.org This reaction proceeds through a radical mechanism initiated by the electrochemical oxidation of a diselenide. acs.org
Cyclic voltammetry is a key technique for studying the electrochemical behavior of molecules and elucidating reaction mechanisms. researchgate.netacs.org By analyzing the oxidation and reduction potentials of the reactants, it is possible to design and optimize electrochemical synthetic procedures. acs.org
Convergent and Divergent Synthetic Pathways for Complex Derivatives of this compound
The synthesis of complex molecules often relies on either convergent or divergent strategies. scribd.com A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then joined together in the final steps. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different products. scribd.com
For the synthesis of complex derivatives of this compound, both approaches are valuable. A convergent approach might involve the synthesis of the 3-(2-bromophenyl)cyclobutane core and a separate, functionalized fragment, which are then coupled. This strategy is often more efficient for the synthesis of large, complex molecules.
A divergent approach would utilize this compound as a central building block. The amine and bromo-phenyl groups provide handles for a wide range of chemical transformations, allowing for the creation of a library of diverse derivatives. For example, the amine can be acylated, alkylated, or used in coupling reactions, while the bromo-phenyl group is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new aryl or other substituents. This divergent approach is particularly useful for structure-activity relationship (SAR) studies in drug discovery.
The development of one-step routes to key intermediates, such as cis-1,3-cyclobutanedicarboxylates, can greatly facilitate both convergent and divergent syntheses. acs.org Furthermore, the ability to control stereochemistry through epimerization reactions allows for divergent access to multiple cyclobutane stereoisomers from a common precursor. acs.org
Chemical Reactivity and Derivatization Pathways of 3 2 Bromophenyl Cyclobutan 1 Amine
Transformations at the Primary Amine Moiety
The primary amine group in 3-(2-Bromophenyl)cyclobutan-1-amine is a key site for nucleophilic reactions, enabling the formation of a variety of functional groups.
Amidation and Schiff Base Formation Reactions
The primary amine readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. This reaction is a fundamental transformation for introducing a wide array of substituents.
Similarly, the condensation reaction of the primary amine with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. ijacskros.comresearchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. mdpi.com The formation of the azomethine group (-C=N-) is a versatile method for creating new carbon-nitrogen double bonds. ijacskros.comarpgweb.com
Table 1: Examples of Amidation and Schiff Base Formation
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Carboxylic Acid/Acid Chloride | Amide |
| This compound | Aldehyde/Ketone | Schiff Base (Imine) |
Nucleophilic Substitutions and Additions Involving the Amino Group
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It can participate in various nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in substitution reactions, although over-alkylation can be a challenge. The amino group can also add to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds, in a process known as aza-Michael addition. Furthermore, the amine can act as a nucleophile in ring-opening reactions of epoxides.
Reactions Involving the ortho-Bromophenyl Substituent
The bromine atom on the phenyl ring opens up a vast area of synthetic possibilities, particularly through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsioc-journal.cn The bromo-substituent of this compound serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. snnu.edu.cnyonedalabs.comlibretexts.org This reaction is highly versatile for creating biaryl structures. yonedalabs.comresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgorganic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgrug.nl While the substrate itself contains an amine, the bromo-phenyl group can react with other primary or secondary amines to form diaryl or aryl-alkyl amines. libretexts.orgnih.govnih.gov The development of various phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.orgrsc.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst, Phosphine ligand, Base |
Directed Ortho Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. baranlab.org In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the ortho position. baranlab.orgunito.it While the primary amine in this compound could potentially act as a directing group, it would require protection (e.g., as an amide) to prevent reaction with the strong base. Once protected, the amide can effectively direct lithiation to the position ortho to it, which in this case is the position of the bromine atom. unito.itntu.edu.sg This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.
Reactivity towards Nucleophilic Aromatic Substitution (SNAr)
Generally, aryl halides are unreactive towards nucleophilic substitution. uomustansiriyah.edu.iq However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group (the bromine atom). pressbooks.pubchemistrysteps.comlibretexts.orgmasterorganicchemistry.com In the case of this compound, the phenyl ring is not sufficiently activated for SNAr to occur under standard conditions. The reaction typically requires harsh conditions or the presence of additional activating groups, which are absent in this molecule. uomustansiriyah.edu.iqpressbooks.pubchemistrysteps.com
Chemical Modifications and Functionalization of the Cyclobutane (B1203170) Ring
The cyclobutane ring, a strained four-membered carbocycle, is a versatile scaffold in organic synthesis. Its unique geometry and inherent ring strain allow for a variety of chemical transformations that can alter its structure and introduce new functionalities. These modifications are crucial for synthesizing complex molecules and exploring chemical space in fields like drug discovery. calstate.eduupertis.ac.id
Ring expansion reactions provide a powerful strategy to transform cyclobutanes into larger, often more stable, five-membered ring systems. A notable example is the gold(I)-catalyzed ring expansion of allenyl cyclobutanols. acs.org This methodology facilitates the formation of cyclopentanones bearing vinyl-substituted quaternary chiral centers with generally good yields and high enantioselectivity. acs.org
The reaction's effectiveness can be influenced by the substitution pattern on the aryl ring. For instance, in the ring expansion of a substrate featuring an ortho-bromophenyl group—a close analogue to the phenyl moiety in the title compound—initial conditions resulted in a modest yield and enantiomeric excess. However, switching to a tertiary amine ligand significantly improved both the yield and the stereochemical outcome. acs.org This highlights the tunability of the catalytic system to accommodate sterically demanding or electronically varied substrates. Electron-donating groups on the phenyl ring have also been shown to be compatible with this transformation, leading to good yields and excellent enantioselectivities. acs.org
A summary of the gold-catalyzed ring expansion of various aryl-substituted allene-cyclopropanols and cyclobutanols is presented below.
| Entry | Aryl Substituent (R) | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | p-F | 0.5 | >95 | 96 |
| 2 | p-Cl | 0.5 | 93 | 96 |
| 3 | m-Br | 0.5 | 95 | 97 |
| 4 | o-Br | 5 | 95 | 89 |
| 5 | p-Me | 0.5 | 93 | 96 |
| 6 | p-OMe | 0.5 | 94 | 97 |
Table adapted from research on gold(I)-catalyzed ring expansions, demonstrating the reaction's scope with various halide and electron-donating substituents. acs.org
Controlling the stereochemistry of polysubstituted cyclobutanes is a significant synthetic challenge, partly due to the ring's conformational flexibility. calstate.edu Research into C–H functionalization has provided sophisticated, catalyst-controlled methods for achieving high stereoselectivity, allowing for either the retention or inversion of stereochemistry at specific centers. acs.orgnih.gov
One powerful strategy involves rhodium(II)-catalyzed intermolecular C–H insertion reactions. By selecting the appropriate rhodium catalyst, it is possible to direct functionalization to different positions on the cyclobutane ring with high regio- and stereoselectivity. For example, using arylcyclobutanes as substrates, certain catalysts selectively promote functionalization at the C3 position to yield cis-1,3-disubstituted products. nih.gov This catalyst-driven approach provides access to specific diastereomers that might be difficult to obtain through other methods. nih.gov
The choice of catalyst is paramount in dictating the site of reaction and, consequently, the stereochemical outcome. Sterically demanding catalysts can favor reaction at the most accessible C-H bond, leading to predictable stereochemical configurations. nih.gov
| Catalyst | Product Type | Stereochemistry |
| Rh₂(S-TCPTAD)₄ | 1,1-disubstituted | Chiral (e.g., up to 90% ee) |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | 1,3-disubstituted | cis |
This table illustrates how different rhodium catalysts direct C-H functionalization to yield either 1,1- or cis-1,3-disubstituted cyclobutane products. nih.gov
Furthermore, stereoisomers of cyclobutane derivatives can sometimes be accessed through controlled epimerization reactions, which involve the inversion of a stereocenter under specific basic or acidic conditions. acs.org The use of directing groups attached to the cyclobutane scaffold can also guide the facial approach of a reagent, thereby ensuring that a reaction proceeds with a high degree of stereocontrol, effectively leading to retention of the desired relative stereochemistry. calstate.eduacs.org
The direct installation of new carbon-based groups onto a cyclobutane ring is a cornerstone of modern synthetic chemistry. ntu.edu.sg C–H functionalization logic has emerged as a particularly effective strategy, enabling the conversion of traditionally inert C–H bonds into new C–C bonds. acs.org
Palladium-catalyzed C–H arylation is a prime example of this approach. Using a directing group, such as an 8-aminoquinoline (B160924) amide, it is possible to functionalize the methylene (B1212753) C–H bonds of a cyclobutane. This methodology has been shown to be highly efficient for introducing phenyl groups, with reactions proceeding in high yield and as a single diastereomer. acs.org The scope of this reaction is broad, accommodating various coupling partners, including electron-rich arenes and vinyl halides for olefination. acs.org This allows for the controlled, sequential installation of different aryl rings onto the cyclobutane core. acs.org
| Coupling Partner | Product | Yield (%) |
| Iodobenzene | Bis-phenylated cyclobutane | 97 |
| 3,4-Dimethoxyiodobenzene | Bis-(3,4-dimethoxyphenyl)cyclobutane | 98 |
| 3,4,5-Trimethoxyiodobenzene | Bis-(3,4,5-trimethoxyphenyl)cyclobutane | 96 |
| Iodostyrene | Olefinated cyclobutane | 77 |
This table summarizes the yields of palladium-catalyzed C-H functionalization of a cyclobutane substrate with various aryl and vinyl iodides. acs.org
In addition to palladium catalysis, rhodium-catalyzed C–H insertion reactions offer another powerful route to C–C bond formation. These reactions utilize diazo compounds as carbene precursors to functionalize arylcyclobutanes. By judiciously selecting the rhodium catalyst, one can achieve selective functionalization at either the benzylic C1 position or the C3 position of the cyclobutane ring, thereby generating chiral 1,1-disubstituted or cis-1,3-disubstituted products, respectively. nih.gov
Theoretical and Computational Investigations of 3 2 Bromophenyl Cyclobutan 1 Amine
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Natural Bond Orbital (NBO) Analysis
The electronic properties and reactivity of 3-(2-bromophenyl)cyclobutan-1-amine can be understood through the analysis of its frontier molecular orbitals (FMOs) and Natural Bond Orbital (NBO) analysis. wikipedia.orgyoutube.com
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. libretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. taylorandfrancis.comresearchgate.net
For this compound, the HOMO is likely to be localized on the amine group and the π-system of the bromophenyl ring, reflecting the regions of highest electron density. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals of the C-Br bond and the phenyl ring. The specific energies and spatial distributions of these orbitals can be precisely calculated using computational methods like DFT. researchgate.netscience.gov
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the Lewis-like bonding within a molecule, including charge distribution and delocalization effects. uni-muenchen.defaccts.deresearchgate.net This method transforms the complex molecular orbitals into localized bonds and lone pairs, which are more intuitive for chemists to interpret. wisc.edu
For this compound, NBO analysis can quantify the charge on each atom, revealing the polarity of bonds such as C-N and C-Br. researchgate.net It also describes the hybridization of the atomic orbitals involved in bonding. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. wisc.edu These interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital, are crucial for understanding hyperconjugative effects and intramolecular interactions that contribute to the molecule's stability. dergipark.org.trwisc.edu
Table 2: Illustrative NBO Analysis Data
| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2)) (kcal/mol) |
| LP(N) -> σ(C-C) | > 2.0 |
| π(C=C) -> π(C=C) | > 15.0 |
| σ(C-H) -> σ*(C-Br) | ~1.0 |
Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. Actual values would require specific calculations for this compound.
Mechanistic Insights from Computational Studies for Reactions Involving this compound
For instance, in reactions where the amine group acts as a nucleophile, computational studies can model the approach of the amine to an electrophile, calculating the activation energy required for the reaction to occur. acs.org Similarly, reactions involving the C-Br bond, such as cross-coupling reactions, can be modeled to understand the oxidative addition and reductive elimination steps that are often part of the catalytic cycle.
DFT calculations are particularly well-suited for these mechanistic studies, allowing for the optimization of transition state geometries and the calculation of activation barriers. wordpress.com This information is crucial for predicting the feasibility of a reaction and for understanding the factors that control its rate and selectivity. rsc.org For example, computational studies on similar systems have elucidated the role of catalysts in lowering activation energies and directing the stereochemical outcome of a reaction. acs.org
Computational modeling can also shed light on pericyclic reactions, cycloadditions, or ring-opening reactions that the cyclobutane (B1203170) ring might undergo. acs.orgresearchgate.net The strain energy of the four-membered ring can be a driving force in such transformations, and computational methods can quantify this strain and its release during a reaction.
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of this compound, as well as understanding its intermolecular interactions.
Prediction of Spectroscopic Signatures
Theoretical calculations can predict various spectroscopic data, which can then be compared with experimental results for validation. science.gov For example, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net These calculations help in the assignment of experimental peaks to specific vibrational modes of the molecule, such as the N-H stretch of the amine group or the C-Br stretch.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. science.gov These predictions can aid in the structural elucidation of the molecule and its conformers. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. tandfonline.com
Intermolecular Interactions
Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, such as its boiling point and solubility, as well as its behavior in condensed phases. Computational methods can be used to model these interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. science.govfrontiersin.org
The amine group in this compound can act as a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). nih.gov Computational models can calculate the strength and geometry of these hydrogen bonds with other molecules, including solvents or other molecules of the same compound in the solid state. iucr.org The bromophenyl group can participate in π-π stacking interactions and halogen bonding, where the bromine atom acts as an electrophilic region. researchgate.net NBO analysis and other methods can be used to quantify the strength of these non-covalent interactions. researchgate.net
Conformational Preferences and Ring Strain Analysis of the Cyclobutane System
The four-membered ring of this compound is not planar and adopts a puckered conformation to alleviate some of the inherent ring strain. libretexts.orglibretexts.org Understanding the conformational preferences and the associated ring strain is essential for a complete picture of the molecule's structure and reactivity.
Conformational Preferences
The cyclobutane ring can exist in a "puckered" or "butterfly" conformation, which helps to reduce the torsional strain that would be present in a planar structure. masterorganicchemistry.com For a substituted cyclobutane like this compound, the substituents can occupy either axial or equatorial positions on the puckered ring. nih.gov Computational methods, such as DFT, can be used to calculate the relative energies of these different conformers. researchgate.netresearchgate.net It is generally observed that bulky substituents prefer the equatorial position to minimize steric interactions. nih.gov Therefore, it is expected that the 2-bromophenyl group would predominantly occupy the equatorial position in the most stable conformer of this compound.
Ring Strain Analysis
Cyclobutane possesses significant ring strain, which is a combination of angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). libretexts.orgmasterorganicchemistry.com The C-C-C bond angles in cyclobutane are approximately 90°, leading to considerable angle strain. libretexts.org The puckering of the ring helps to reduce, but not eliminate, the torsional strain. masterorganicchemistry.com
The total ring strain in cyclobutane is about 26.3 kcal/mol. masterorganicchemistry.com The presence of substituents on the ring can influence this strain. Computational methods can be used to calculate the strain energy of this compound by comparing its heat of formation to that of a hypothetical strain-free analogue. This inherent strain makes the cyclobutane ring susceptible to ring-opening reactions, a feature that can be exploited in organic synthesis. libretexts.org
The Role of 3 2 Bromophenyl Cyclobutan 1 Amine As a Versatile Synthetic Building Block
3-(2-Bromophenyl)cyclobutan-1-amine has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural framework, featuring a reactive amine group, a synthetically malleable bromophenyl moiety, and a strained cyclobutane (B1203170) ring, provides chemists with a powerful tool for the construction of complex molecular architectures. This strategic combination of functional groups allows for a diverse range of chemical transformations, making it a key intermediate in various synthetic endeavors, from the creation of intricate organic molecules to the generation of compound libraries for drug discovery.
Advanced Characterization Techniques for Elucidating the Structure and Reaction Outcomes of 3 2 Bromophenyl Cyclobutan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 3-(2-Bromophenyl)cyclobutan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry (cis/trans isomerism) of the substituted cyclobutane (B1203170) ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, cyclobutane, and amine protons.
Aromatic Region: The protons on the 2-bromophenyl group are expected to appear in the downfield region, typically between δ 7.0-7.6 ppm. Due to their distinct electronic environments and coupling to adjacent protons, they would present as a complex multiplet pattern.
Cyclobutane Protons: The protons on the cyclobutane ring would resonate in the aliphatic region, generally between δ 1.5-4.0 ppm. The chemical shifts and multiplicities of these protons are highly dependent on their stereochemical relationship (cis or trans) to the amine and bromophenyl substituents. The methine protons (CH-N and CH-Ar) would be the most downfield in this region, showing complex splitting patterns due to coupling with adjacent methylene (B1212753) protons. The methylene protons would likely appear as overlapping multiplets. The slightly folded nature of the cyclobutane ring means that all eight hydrogen atoms are not in the same chemical environment, leading to distinct signals. docbrown.info
Amine Protons: The two protons of the primary amine (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, offering further structural confirmation. libretexts.org For this compound (C₁₀H₁₂BrN), ten distinct signals would be expected in the absence of molecular symmetry.
Aromatic Carbons: Six signals are anticipated for the 2-bromophenyl ring. The carbon atom bonded to the bromine (C-Br) would appear around δ 120-125 ppm, while the other aromatic carbons would resonate between δ 125-145 ppm. libretexts.org
Cyclobutane Carbons: The four carbons of the cyclobutane ring would produce distinct signals. The carbon bearing the amine group (C-N) and the carbon attached to the aromatic ring (C-Ar) would be shifted downfield compared to the two methylene (-CH₂-) carbons. Carbonyl carbons in cyclobutanone (B123998) derivatives, for comparison, appear far downfield (~217 ppm), while the aliphatic carbons of the ring itself are much further upfield. libretexts.orgnih.gov
The precise chemical shifts and coupling constants observed in 2D NMR experiments, such as COSY and HSQC, would be essential for unambiguously assigning all proton and carbon signals and confirming the cis/trans stereochemistry of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.0 - 7.6 | Multiplet (m) |
| ¹H | Cyclobutane (CH-Ar, CH-N) | 2.5 - 4.0 | Multiplet (m) |
| ¹H | Cyclobutane (-CH₂-) | 1.5 - 2.5 | Multiplet (m) |
| ¹H | Amine (-NH₂) | 1.0 - 3.0 (variable) | Broad Singlet (br s) |
| ¹³C | Aromatic (C-Br) | ~122 | Singlet (s) |
| ¹³C | Aromatic (C-H, C-C) | 125 - 145 | Singlet (s) |
| ¹³C | Cyclobutane (C-N, C-Ar) | 40 - 60 | Singlet (s) |
| ¹³C | Cyclobutane (-CH₂-) | 20 - 40 | Singlet (s) |
Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is ideal for analyzing polar molecules like amines. In positive ion mode, the compound would be readily detected as the protonated molecule, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 Da, would be observed for the molecular ion and its fragments containing bromine. This pattern is a definitive signature for the presence of a single bromine atom in the molecule. Predicted m/z values for various adducts can be calculated to aid in spectral interpretation. uni.lu
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments. rsc.org For the [M+H]⁺ ion of C₁₀H₁₂BrN, HRMS would distinguish its exact mass from other potential elemental compositions with the same nominal mass. For instance, the calculated exact mass for [C₁₀H₁₃⁷⁹BrN]⁺ is 226.0226 Da. An experimental measurement confirming this value to within a few parts per million (ppm) provides unambiguous validation of the compound's molecular formula. nih.govrsc.org
Table 2: Predicted ESI-MS Adducts and Isotopic Peaks for this compound
| Adduct | Ion Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₁₃BrN]⁺ | 226.0226 | 228.0205 |
| [M+Na]⁺ | [C₁₀H₁₂BrNNa]⁺ | 248.0045 | 250.0024 |
| [M+K]⁺ | [C₁₀H₁₂BrNK]⁺ | 263.9785 | 265.9764 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would unambiguously establish the molecular conformation, the stereochemical relationship (cis or trans) of the substituents on the cyclobutane ring, and the precise bond lengths and angles.
The analysis would reveal the puckering of the cyclobutane ring, which typically adopts a slightly folded or butterfly conformation rather than a perfectly planar one. Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amine group (N-H···N or N-H···Br) and potential halogen bonding (Br···Br or Br···N). iucr.org Although a crystal structure for the title compound is not publicly available, analysis of related structures demonstrates the power of this technique. For example, X-ray analysis of complex molecules containing bromophenyl groups has been used to determine the dihedral angles between rings and confirm molecular geometry. researchgate.netpsu.ac.th
Chiral Chromatography (High-Performance Liquid Chromatography, Gas Chromatography) for Enantiomeric and Diastereomeric Purity Assessment
This compound possesses two stereocenters, meaning it can exist as two pairs of enantiomers (cis and trans diastereomers). Chiral chromatography is the gold standard for separating these stereoisomers and quantifying the enantiomeric and diastereomeric purity of a sample.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for separating enantiomers. registech.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com
Diastereomer Separation: The cis and trans diastereomers can often be separated on a standard (achiral) HPLC column (either normal-phase or reverse-phase) as they have different physical properties.
Enantiomer Separation: Each separated diastereomeric pair (the cis racemate and the trans racemate) would then be injected onto a chiral column to resolve the individual enantiomers. Polysaccharide-based CSPs are widely used and can separate a broad range of chiral compounds, including amines. sigmaaldrich.com The determination of the enantiomeric excess (e.e.) is crucial for applications where only one enantiomer possesses the desired biological or material property.
Gas Chromatography (GC)
Chiral GC can also be used for enantiomeric separation, often after derivatizing the amine functional group with a chiral reagent to create diastereomeric derivatives. These diastereomers can then be separated on a standard achiral GC column. Alternatively, direct separation can be achieved using a GC column coated with a chiral stationary phase.
The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its derivatives. Both techniques are powerful tools for ensuring the stereochemical integrity of this compound. mdpi.com
Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify key covalent bonds within the molecule. For this compound, the following characteristic absorption bands are expected:
N-H Stretching: As a primary amine, two distinct, sharp-to-medium bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. orgchemboulder.com
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutane ring appear just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹). libretexts.org
N-H Bending: A primary amine shows a characteristic N-H bending (scissoring) vibration between 1650-1580 cm⁻¹. orgchemboulder.com
Aromatic C=C Stretching: One or more bands for the C=C stretching vibrations of the phenyl ring are expected in the 1600-1450 cm⁻¹ region. libretexts.org
C-N Stretching: The stretching vibration for the C-N bond of an aromatic amine typically appears as a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com
C-Br Stretching: The C-Br stretch would appear in the fingerprint region, typically between 600-500 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. While polar bonds like N-H and C-N give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C framework of the cyclobutane ring. Computational methods like Density Functional Theory (DFT) can be used to calculate and predict the vibrational frequencies for both IR and Raman spectra, aiding in the assignment of experimental bands. science.gov
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3400 - 3250 | FTIR |
| C-H Stretch (Aromatic) | Bromophenyl Ring | 3100 - 3000 | FTIR/Raman |
| C-H Stretch (Aliphatic) | Cyclobutane Ring | 3000 - 2850 | FTIR/Raman |
| N-H Bend | Primary Amine | 1650 - 1580 | FTIR |
| C=C Stretch (In-ring) | Bromophenyl Ring | 1600 - 1450 | FTIR/Raman |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | FTIR |
| N-H Wag | Primary Amine | 910 - 665 | FTIR |
Future Perspectives and Emerging Research Directions for 3 2 Bromophenyl Cyclobutan 1 Amine
Development of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Organocatalysis)
The synthesis of complex molecules like 3-(2-Bromophenyl)cyclobutan-1-amine is continually evolving, with a strong emphasis on sustainability, efficiency, and safety. Two key areas poised to impact its future production are flow chemistry and organocatalysis.
Flow Chemistry: This technique, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages. wuxiapptec.comeuropa.eu For the synthesis of cyclobutane (B1203170) derivatives, flow chemistry can provide superior control over reaction parameters like temperature and mixing, which is crucial for managing highly exothermic or fast reactions often involved in ring formations or functional group manipulations like hydrogenations and reductions. wuxiapptec.comeuropa.eu The enhanced safety profile of flow reactors makes them ideal for handling potentially hazardous reagents or intermediates, enabling transformations that might be too dangerous or difficult to control on a large scale in batch processing. europa.eu A multi-step synthesis of a related alkaloid natural product has demonstrated the power of flow chemistry to create complex molecular assemblies in a new paradigm. thalesnano.com
Organocatalysis: The use of small organic molecules to catalyze chemical reactions has become a powerful tool in asymmetric synthesis, allowing for the construction of chiral molecules with high enantioselectivity without the need for metal catalysts. beilstein-journals.orgcardiff.ac.uk For this compound, organocatalysis could be instrumental in developing stereoselective synthetic routes. For instance, a chiral organocatalyst could direct an asymmetric aldol (B89426) reaction or a Michael addition to construct the cyclobutane ring with specific stereochemistry. cardiff.ac.uk This approach aligns with green chemistry principles by avoiding heavy metal contaminants and often utilizing milder reaction conditions. beilstein-journals.org
| Methodology | Potential Application to this compound Synthesis | Key Advantages |
|---|---|---|
| Flow Chemistry | Hydrogenation of an unsaturated precursor; nitration or other exothermic functionalizations; multi-step, continuous production. wuxiapptec.comeuropa.euthalesnano.com | Enhanced safety, precise temperature/pressure control, improved scalability, higher yields. wuxiapptec.comeuropa.eu |
| Organocatalysis | Asymmetric synthesis of chiral cyclobutane precursors; enantioselective functionalization of the cyclobutane ring. beilstein-journals.orgcardiff.ac.uk | Metal-free catalysis, high stereoselectivity, mild reaction conditions, reduced toxicity. beilstein-journals.org |
Exploration of Undiscovered Reactivity Profiles and Selective Transformations
The bifunctional nature of this compound presents a rich platform for chemical exploration. The aryl bromide and the primary amine are orthogonal reactive sites that can be addressed with high selectivity.
Aryl Bromide Functionalization: The 2-bromophenyl group is a classic handle for a wide array of metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position, dramatically altering the molecule's steric and electronic properties. Future research could focus on systematically exploring reactions like Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination, and cyanation reactions to build a library of novel derivatives. The reactivity of similar 3-halochromones in palladium-catalyzed reactions highlights the potential for such transformations. researchgate.net
Amine Group Transformations: The primary amine is a versatile nucleophile, readily undergoing acylation, sulfonylation, alkylation, and reductive amination. These transformations are fundamental in medicinal chemistry for modulating properties like solubility, lipophilicity, and biological target engagement. Exploring selective mono- versus di-alkylation or developing novel protecting group strategies could yield a range of unique derivatives.
Selective C-H Functionalization: A more advanced area of exploration involves the direct functionalization of C-H bonds on the cyclobutane ring. acs.org While challenging, recent advances in catalysis could enable the selective introduction of functional groups at specific positions on the strained four-membered ring, opening up new vectors for structural diversification that are not accessible through traditional methods.
| Reactive Site | Potential Selective Transformation | Example Reaction Type |
|---|---|---|
| Aryl Bromide | C-C Bond Formation | Suzuki, Stille, Heck, Sonogashira Coupling |
| Aryl Bromide | C-N Bond Formation | Buchwald-Hartwig Amination |
| Aryl Bromide | C-O Bond Formation | Buchwald-Hartwig Etherification |
| Primary Amine | Amide/Sulfonamide Formation | Acylation / Sulfonylation |
| Primary Amine | Secondary/Tertiary Amine Formation | Reductive Amination, N-Alkylation |
| Cyclobutane Ring | C-H Bond Functionalization | Directed or Catalytic C-H Activation acs.org |
Advanced Computational Modeling for Predictive Chemical Synthesis and Mechanistic Understanding
Computational chemistry is an indispensable tool for modern synthetic research, offering predictive insights that can accelerate discovery and deepen mechanistic understanding. rsc.org
Predictive Synthesis: Machine learning algorithms, trained on vast chemical reaction databases, are increasingly used to predict the outcomes of chemical reactions. rsc.orgrsc.org Such models could be applied to this compound to forecast the most promising reagents and conditions for a desired transformation, thereby reducing the number of failed experiments and saving valuable resources. These "in silico" predictions can guide the design of more efficient synthetic routes. rsc.org
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways at the molecular level. tandfonline.com For example, DFT could be used to understand the stereoselectivity of a particular reaction, rationalize unexpected product formation, or compare the energy barriers of competing reaction pathways. This is particularly valuable for complex transformations involving strained rings like cyclobutane. Such computational studies can provide a detailed picture of transition states and intermediates that are often difficult or impossible to observe experimentally. aip.org
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The demand for large, structurally diverse compound libraries for drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE). youtube.comchemexpress.com this compound is an ideal candidate for integration into these platforms.
HTE allows for the rapid screening of hundreds or even thousands of reaction conditions in parallel using miniaturized well-plates. nih.gov This is a powerful method for optimizing reaction conditions (e.g., catalysts, ligands, solvents, temperature) for the functionalization of the aryl bromide or amine group. youtube.comchemexpress.com By arraying this compound with a diverse set of coupling partners or acylating agents, HTE platforms can rapidly generate large libraries of novel derivatives. nih.gov
The data generated from HTE is of high quality and highly suitable for training machine learning algorithms, creating a feedback loop where experimental results enhance predictive models. youtube.com This synergy between automation, HTE, and computational modeling represents a self-driving laboratory approach that can dramatically accelerate the exploration of the chemical space around this valuable building block. youtube.com
Unexplored Applications as a Chemical Probe or Building Block in Emerging Fields of Chemical Research
The unique properties of this compound make it a promising candidate for applications beyond its role as a simple synthetic intermediate.
Medicinal Chemistry and Chemical Biology: The cyclobutane ring is a bioisostere for other common rings and is known to increase the three-dimensionality of molecules, a desirable trait for improving drug properties like metabolic stability and cell permeability. nih.govenamine.net As a "chemical probe," derivatives of this compound could be synthesized with reporter tags (e.g., fluorophores, biotin) to study biological processes or identify the targets of bioactive compounds. Its rigid scaffold can help in precisely positioning functional groups to interact with protein binding pockets. nih.gov
Materials Science: The rigid cyclobutane core and the two reactive handles could be exploited in materials science. cymitquimica.com For example, it could be used as a monomer or cross-linker to create novel polymers with unique thermal or mechanical properties. The bromophenyl group could also be used to anchor the molecule to surfaces or incorporate it into metal-organic frameworks (MOFs) or other advanced materials.
The full potential of this compound is yet to be realized. Future research that combines innovative synthesis, advanced analytics, and creative design will undoubtedly uncover new and valuable applications for this versatile chemical entity.
Q & A
Q. Basic Characterization
- LC-MS : Detects impurities ≥0.1% with ESI+ ionization (e.g., m/z 240.1 for [M+H]⁺) .
- ¹H/¹³C NMR : Key signals include δ 3.2–3.5 ppm (cyclobutane CH₂) and δ 7.3–7.6 ppm (bromophenyl protons) .
Advanced Purity Assurance : High-resolution mass spectrometry (HRMS) with <2 ppm error confirms molecular formula. X-ray powder diffraction (XRPD) identifies crystalline polymorphs .
How do researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Advanced SAR Methodology
- Core modifications : Introduce substituents (e.g., -CF₃, -OCH₃) at the phenyl ring to probe electronic effects .
- Scaffold hopping : Replace cyclobutane with cyclohexane or azetidine to assess ring-size impact on target binding .
- Data integration : Combine IC₅₀ values from kinase assays with computed LogP values to correlate hydrophobicity and potency .
What are the challenges in scaling up laboratory synthesis to multi-gram quantities?
Q. Advanced Process Chemistry
- By-product control : At scale, exothermic reactions require jacketed reactors to prevent thermal degradation .
- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost efficiency .
- Safety : Bromine handling necessitates scrubbers to trap HBr gas .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Biological Validation
- CRISPR-Cas9 knockout : Confirm target dependency by deleting putative receptors in cell lines .
- SPR imaging : Measure real-time binding kinetics to immobilized proteins (KD < 1 µM indicates high affinity) .
- Metabolic profiling : Use ¹⁹F-NMR (if fluorinated analogs are used) to track intracellular stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
